Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps. One common approach is to start with the pyrrolo[2,3-d]pyrimidine core and introduce the tert-butyl, chloro, and phenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups and its pyrrolo[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C24H28ClN3O4 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C24H28ClN3O4/c1-23(2,3)31-18(29)13-12-16-14-17-19(25)26-20(15-10-8-7-9-11-15)27-21(17)28(16)22(30)32-24(4,5)6/h7-11,14H,12-13H2,1-6H3 |
InChI Key |
TXCCKUVXUDECTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC2=C(N1C(=O)OC(C)(C)C)N=C(N=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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